

# Application Note: A Protocol for Estimating Leachable Concentrations from Pharmaceutical Packaging

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The chemical compounds that migrate from pharmaceutical packaging or delivery systems into a drug product are known as leachables.[1][2][3] These leachables can potentially impact the drug's efficacy, stability, and, most importantly, patient safety by introducing impurities.[4][5] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous testing to identify and quantify these compounds.[6][7][8]

This application note provides a comprehensive framework and detailed protocols for designing and executing studies to estimate leachable concentrations. It follows a risk-based approach, beginning with the characterization of extractables—compounds that can be drawn from the packaging under exaggerated conditions—to predict and then quantify the leachables that appear under normal storage and use.[1][4]

# **Regulatory Framework**

The assessment and control of extractables and leachables (E&L) are governed by a set of guidelines designed to ensure drug product quality and patient safety. A key document is the ICH Q3E Guideline for Extractables and Leachables, which provides a holistic framework for



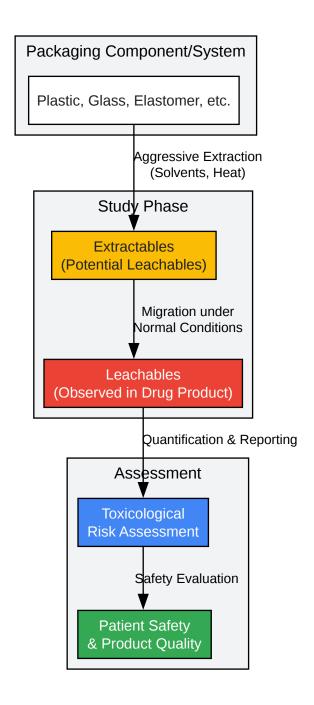
their assessment and control.[1][9][10][11][12] This guideline expands upon existing ICH impurity guidelines (Q3A, Q3B, Q3C, Q3D) and integrates principles of risk management (ICH Q9).[1][9][11][12]

In the United States, the FDA provides guidance for industry, such as "Container Closure Systems for Packaging Human Drugs and Biologics," and regulations under 21 CFR 211.94(a) which state that containers "shall not be reactive, additive, or absorptive so as to alter the safety, identity, strength, quality, or purity of the drug."[8][13] These regulations underscore the necessity of performing E&L studies to demonstrate the suitability and safety of the chosen packaging materials.

# The Relationship Between Extractables and Leachables

Understanding the relationship between extractables and leachables is fundamental to designing an effective study. Extractables represent the "worst-case" scenario of potential leachables.[4][7] A well-designed controlled extraction study aims to generate a comprehensive profile of all substances that could potentially leach into the drug product. The subsequent leachables study then confirms which of these extractables actually migrate into the product under real-world conditions.[3]





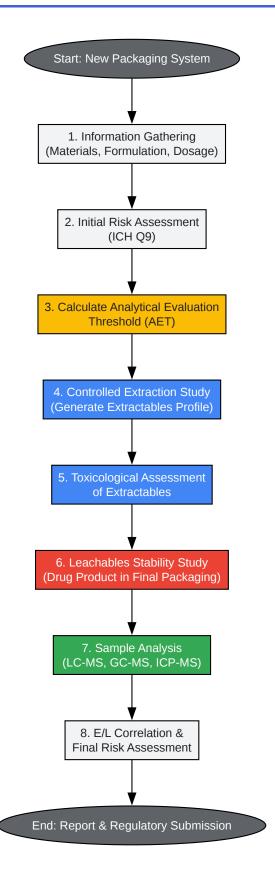
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Figure 1: Logical relationship between extractables, leachables, and patient safety.

# **Experimental Workflow**

A typical E&L program follows a structured, multi-stage process. The workflow begins with information gathering and risk assessment, proceeds to controlled extraction studies to identify potential leachables, and culminates in formal leachables studies on the final drug product.





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Figure 2: General experimental workflow for an Extractables and Leachables (E&L) study.



# Experimental Protocols Protocol 1: Analytical Evaluation Threshold (AET) Calculation

The AET is the threshold at or above which a leachable should be reported for toxicological assessment.[14][15][16]

Objective: To determine the analytical threshold for reporting and identifying leachables based on the Safety Concern Threshold (SCT) and the specific drug product dosage.

#### Procedure:

- Establish the Safety Concern Threshold (SCT): For most leachables, a widely accepted SCT is 1.5 μ g/day, particularly for compounds with genotoxic potential.[2][17]
- Determine Maximum Daily Dose: Identify the maximum number of dosage units a patient can take per day from the product label or clinical protocol.
- Determine Number of Components: Identify the number of individual packaging components in contact with a single dosage unit (e.g., for a vial, 1 vial + 1 stopper = 2 components).
- Calculate the AET: Use the following formula:
  - AET (μ g/component ) = [SCT (μ g/day ) / Number of Doses per Day] / Number of Components per Dose

#### **Example Calculation:**

- SCT = 1.5 μ g/day
- Maximum Doses per Day = 4
- Components per Dose = 1 vial, 1 stopper = 2
- AET = [1.5 μ g/day / 4 doses/day] / 2 components/dose = 0.1875 μ g/component

This AET value becomes the reporting threshold for the controlled extraction study.



## **Protocol 2: Controlled Extraction Study**

Objective: To generate a comprehensive profile of extractables from the pharmaceutical packaging system under aggressive conditions.

#### Materials:

- Packaging components (e.g., vials, stoppers, syringes).
- Extraction solvents of varying polarity (e.g., Isopropyl Alcohol (IPA), pH 3 citrate buffer, pH 10 carbonate buffer).
- Extraction vessels (e.g., reflux flasks, sealed stainless steel vessels).
- Analytical instrumentation (GC-MS, LC-MS, ICP-MS).

#### Procedure:

- Sample Preparation: Clean the components according to standard procedures. Cut or section components if necessary to fit into extraction vessels, and record the surface area.
- Solvent Selection: Choose a range of solvents that bracket the properties of the drug product formulation and have a range of polarities.[18][19]
- Extraction Techniques: Employ vigorous extraction techniques to generate a "worst-case" profile.[18][20] Common methods include:
  - Reflux: Boil the solvent with the component for a set duration (e.g., 24 hours).
  - Soxhlet: Continuously extract the component with fresh, distilled solvent.[21]
  - Sealed Vessel Incubation: Incubate the component in the solvent at an elevated temperature (e.g., 70°C) for a defined period (e.g., 7 days).[19][21]
- Sample Analysis: Analyze the resulting extracts using a suite of analytical techniques to detect volatile, semi-volatile, non-volatile, and elemental extractables.[22][23]
  - GC-MS: For volatile and semi-volatile organic compounds.



- LC-MS: For non-volatile and semi-volatile organic compounds.
- ICP-MS: For elemental impurities (metals).[22]
- Data Evaluation: Identify and quantify all compounds detected above the calculated AET. A
  toxicological assessment is then performed on these identified extractables.[15]

# **Protocol 3: Leachables Stability Study**

Objective: To identify and quantify leachables that migrate into the drug product under normal and accelerated storage conditions.

#### Materials:

- Final drug product.
- Complete, final container closure system.
- Placebo solution (drug product formulation without the active pharmaceutical ingredient).
- · ICH-compliant stability chambers.
- Validated analytical methods for target leachables.

#### Procedure:

- Study Setup: Fill the final container closure systems with both the drug product and a placebo. Include an appropriate number of samples for each time point and condition.
- Storage Conditions: Place the samples in stability chambers under both long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.
- Time Points: Define study time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
- Sample Analysis: At each time point, pull samples and analyze them for the presence of target leachables (i.e., the extractables identified in the controlled extraction study that were deemed to be of potential toxicological concern). The analytical methods used must be validated for specificity, linearity, accuracy, and precision in the drug product matrix.



Data Reporting: Report the concentration of any confirmed leachable. This data is used to
establish a final safety profile and to set specifications if necessary.

# **Data Presentation**

Quantitative results from E&L studies should be presented in a clear, tabular format to facilitate comparison and review.

Table 1: Summary of Controlled Extraction Study Results

Extractable Compound	Class	Extraction Solvent	Concentrati on (µ g/compone nt )	Method	Above AET?
внт	Antioxidant	Isopropyl Alcohol	5.2	GC-MS	Yes
Tris(2,4-di- tert- butylphenyl)p hosphite	Antioxidant	Isopropyl Alcohol	2.1	LC-MS	Yes
Stearic Acid	Lubricant	pH 3 Buffer	0.9	GC-MS	Yes
Zinc	Vulcanizing Agent	pH 3 Buffer	1.5	ICP-MS	Yes

| Compound X | Unknown | pH 10 Buffer | < 0.1 | LC-MS | No |

Table 2: Summary of Leachables Stability Study (Accelerated: 40°C/75% RH)



Target Leachable	Concentration in Drug Product (µg/mL)		
	T=0 Months	T=3 Months	T=6 Months
ВНТ	< LOQ	0.05	0.12
Tris(2,4-di-tert-butylphenyl)phosphite	< LOQ	< LOQ	0.02
Stearic Acid	< LOQ	0.01	0.03

| Zinc | 0.02 | 0.02 | 0.03 |

LOQ: Limit of Quantitation

#### Conclusion

A systematically designed and executed extractables and leachables study is critical for ensuring the safety and quality of pharmaceutical products. By first performing a comprehensive controlled extraction study to identify all potential leachables, and then conducting a targeted leachables stability study, drug developers can build a robust data package to support regulatory submissions. This risk-based approach ensures that any potential impurities migrating from the packaging are identified, quantified, and confirmed to be at levels safe for patient exposure. The protocols and workflows outlined in this document provide a foundation for developing a compliant and scientifically sound E&L testing program.

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- To cite this document: BenchChem. [Application Note: A Protocol for Estimating Leachable Concentrations from Pharmaceutical Packaging]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b3054429#estimating-leachableconcentrations-from-pharmaceutical-packaging]

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